molecular formula C10H13BrN2O2S B8667299 3-Bromo-4-(cyclopropylmethylamino)benzenesulfonamide

3-Bromo-4-(cyclopropylmethylamino)benzenesulfonamide

Cat. No. B8667299
M. Wt: 305.19 g/mol
InChI Key: KBXFAWDFRPHDLM-UHFFFAOYSA-N
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Patent
US09296741B2

Procedure details

Example 238a was prepared according to the procedure used for the preparation of Example 96a, substituting cyclopropylmethanamine for cyclohexanamine, and 3-bromo-4-fluorobenzenesulfonamide for Example 86a, respectively, to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4]CC1.[Br:8][C:9]1[CH:10]=[C:11]([S:16]([NH2:19])(=[O:18])=[O:17])[CH:12]=[CH:13][C:14]=1F>>[Br:8][C:9]1[CH:10]=[C:11]([S:16]([NH2:19])(=[O:18])=[O:17])[CH:12]=[CH:13][C:14]=1[NH:7][CH2:1][CH:6]1[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1F)S(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 238a was prepared
CUSTOM
Type
CUSTOM
Details
used for the preparation of Example 96a

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1NCC1CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.